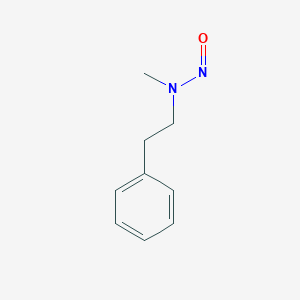

Benzeneethanamine, N-methyl-N-nitroso-

Beschreibung

The exact mass of the compound Phenethylamine, N-methyl-N-nitroso- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitroso Compounds - Nitrosamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzeneethanamine, N-methyl-N-nitroso- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzeneethanamine, N-methyl-N-nitroso- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-methyl-N-(2-phenylethyl)nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-11(10-12)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVESHLVLHJKUKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC=CC=C1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021003 | |

| Record name | Nitroso-N-methyl-N-(2-phenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13256-11-6 | |

| Record name | N-Methyl-N-nitrosobenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13256-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrosomethyl-(2-phenylethyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013256116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitroso-N-methyl-N-(2-phenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl(nitroso)(2-phenylethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylphenylethylnitrosamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYK7894FDF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Benzeneethanamine, N-methyl-N-nitroso- structural properties and characteristics

Executive Summary

Benzeneethanamine, N-methyl-N-nitroso- (also known as N-Nitroso-N-methylphenethylamine or NMPEA ) is a nitrosamine compound of significant concern in pharmaceutical development.[1] Classified as a Nitrosamine Drug Substance Related Impurity (NDSRI) , it typically arises during the synthesis or storage of drug products containing the N-methylphenethylamine moiety (e.g., certain sympathomimetics, decongestants, or antidepressants).

Regulatory agencies (EMA, FDA) have flagged this compound due to its potent mutagenic potential.[2] Under the Carcinogenic Potency Categorization Approach (CPCA) , NMPEA is assigned Category 2 , resulting in a strict Acceptable Intake (AI) limit of 100 ng/day . This guide provides a comprehensive technical analysis of its formation, toxicology, and detection.

Chemical Identity & Physicochemical Profiling[3]

NMPEA is the N-nitroso derivative of N-methylphenethylamine.[3] Its lipophilicity allows it to permeate biological membranes readily, while its metabolic activation potential makes it a genotoxic hazard.

Table 1: Physicochemical Properties

| Property | Data |

| IUPAC Name | N-methyl-N-nitroso-2-phenylethanamine |

| Common Synonyms | N-Nitroso-N-methylphenethylamine; NMPEA; Methylphenylethylnitrosamine |

| CAS Registry Number | 13256-11-6 |

| Molecular Formula | C₉H₁₂N₂O |

| Molecular Weight | 164.20 g/mol |

| SMILES | CN(N=O)CCC1=CC=CC=C1 |

| Appearance | Yellow to amber oil (at room temperature) |

| Solubility | Soluble in organic solvents (MeOH, DCM, DMSO); low solubility in water |

| LogP (Predicted) | ~1.8 – 2.1 |

| Boiling Point | ~120–130°C (at reduced pressure); decomposes at high heat |

Synthetic Origins & Formation Mechanics[8]

Understanding the formation of NMPEA is critical for Control Strategy development in pharmaceutical manufacturing. The primary mechanism is the N-nitrosation of the secondary amine precursor, N-methylphenethylamine.[3]

Mechanism of Formation

The reaction occurs when the secondary amine is exposed to a nitrosating agent (typically nitrous acid, generated from nitrites in acidic conditions).

-

Acidification: Nitrite (

) reacts with protons ( -

Activation: Nitrous acid dehydrates to form the nitrosonium ion (

) or reacts to form dinitrogen trioxide ( -

Electrophilic Attack: The lone pair on the secondary amine nitrogen attacks the electrophilic nitrogen of the nitrosating species.

-

Deprotonation: Loss of a proton yields the stable N-nitrosamine.

Diagram 1: Synthetic Pathway (Nitrosation)[1]

Risk Factors in Manufacturing:

-

Reagents: Use of sodium nitrite (

) in quench steps. -

Solvents: Contaminated solvents (e.g., recovered methylene chloride containing amines/nitrites).

-

Excipients: Use of nitrite-containing excipients (e.g., microcrystalline cellulose, crospovidone) in solid dose formulations.

Toxicological Mechanism of Action

NMPEA acts as a pro-carcinogen. It is chemically stable under physiological conditions but undergoes metabolic activation in the liver, primarily catalyzed by Cytochrome P450 enzymes (specifically CYP2E1 ).

Metabolic Activation Pathway

The toxicity is driven by

-

-Hydroxylation: CYP450 hydroxylates the

-

Decomposition: The

-hydroxy nitrosamine is unstable and spontaneously collapses, releasing an aldehyde (formaldehyde or phenylacetaldehyde). -

Diazonium Formation: The remaining fragment becomes a mono-alkyl diazonium ion.

-

DNA Alkylation: The diazonium ion generates a highly reactive carbocation that alkylates DNA bases, particularly the

-position of Guanine . This adduct (

Diagram 2: Metabolic Activation & DNA Damage[1]

Analytical Methodologies

Detecting NMPEA requires high sensitivity (LOQ < 1.0 ng/mL) due to the stringent regulatory limits. LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the gold standard.

Recommended Protocol (LC-MS/MS)

Sample Preparation:

-

Solid Dosage: Crush tablets, extract with Methanol/Water (80:20), sonicate for 30 mins, centrifuge, and filter (0.22 µm PTFE).

-

Liquid Formulation: Direct dilution or Liquid-Liquid Extraction (LLE) using dichloromethane if matrix interference is high.

Chromatographic Conditions:

-

Column: Waters XSelect HSS T3 (

mm, 3.5 µm) or equivalent C18 column capable of retaining polar amines.[4] -

Mobile Phase A: 0.1% Formic Acid in Water.[4]

-

Mobile Phase B: 0.1% Formic Acid in Methanol.

-

Gradient: 5% B (Hold 1 min)

95% B (at 8 min) -

Flow Rate: 0.4 - 0.6 mL/min.

Mass Spectrometry Settings (MRM):

-

Ionization: APCI (Atmospheric Pressure Chemical Ionization) Positive Mode is often preferred over ESI for nitrosamines to reduce matrix suppression and improve ionization of the N-NO group.

Table 2: MRM Transitions for NMPEA

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Type |

| NMPEA | 165.1 | 105.1 | 20 | Quantifier (Phenethyl cation) |

| NMPEA | 165.1 | 135.1 | 12 | Qualifier (Loss of NO, -30 Da) |

| NMPEA | 165.1 | 91.1 | 35 | Qualifier (Tropylium ion) |

| NMPEA-d3 (IS) | 168.1 | 105.1 | 20 | Internal Standard |

Note: Transitions should be optimized on the specific instrument. The 105.1 fragment (phenethyl) is highly characteristic and stable.

Risk Assessment & Regulatory Control

Regulatory Limits (ICH M7 & CPCA)

Under the Carcinogenic Potency Categorization Approach (CPCA) used by the FDA and EMA, nitrosamines are assigned a category based on their structural features (e.g.,

-

CPCA Category: 2

-

Reasoning: The compound has

-hydrogens available for metabolic activation on both the methyl and phenethyl sides. It lacks significant steric bulk or electron-withdrawing groups that would suppress nitrosamine formation or activation.

Control Strategy

To ensure compliance with the 100 ng/day limit:

-

Supplier Qualification: Audit amine precursors for nitrite content.

-

Process Optimization: Use nitrite scavengers (Ascorbic Acid, p-ABA) if nitrosating conditions are unavoidable.

-

pH Control: Maintain pH > 7 during aqueous workups involving secondary amines to inhibit

formation.

References

-

European Medicines Agency (EMA). (2024). Appendix 1: Acceptable intakes established for N-nitrosamines.Link

-

U.S. Food and Drug Administration (FDA). (2024). Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs).[3]Link[1]

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 13256-11-6, N-Nitroso-N-methyl-2-phenylethylamine.[1]Link[1]

-

Journal of Food and Drug Analysis. (2020). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans.Link

Sources

Metabolic Activation of Benzeneethanamine, N-methyl-N-nitroso- in vivo

This guide provides an in-depth technical analysis of the metabolic activation of N-nitroso-N-methyl-2-phenylethylamine (NMPEA) . It is designed for researchers investigating nitrosamine impurities (NDSRIs) and esophageal carcinogenesis.

Technical Guide | Version 1.0

Executive Summary

N-nitroso-N-methyl-2-phenylethylamine (NMPEA) is a potent asymmetrical nitrosamine and a structural analog of the well-characterized esophageal carcinogen N-nitrosobenzylmethylamine (NMBA). Unlike symmetrical nitrosamines (e.g., NDMA), NMPEA presents two distinct sites for metabolic

While the formation of methylating agents (

Chemical & Mechanistic Foundation

NMPEA is an asymmetrical dialkylnitrosamine. Its carcinogenicity requires metabolic activation, primarily catalyzed by Cytochrome P450 enzymes. The molecule possesses two distinct

-

The Methyl

-carbon ( -

The Methylene

-carbon of the phenylethyl group (

The Asymmetry Problem

The biological outcome depends entirely on which carbon is hydroxylated. This regioselectivity is governed by the specific CYP450 isozyme binding pocket (steric hindrance vs. electronic affinity).

-

Path A (Methylation Pathway): Hydroxylation of the methylene group releases Phenylacetaldehyde and a Methyldiazonium ion . This is the standard pathway for generating

-methylguanine ( -

Path B (Phenylethylation Pathway): Hydroxylation of the methyl group releases Formaldehyde and a Phenylethyldiazonium ion . This generates bulky DNA adducts.

Critical Mechanistic Insight: While

-mG is the most abundant adduct, deuterium isotope effect studies in F344 rats indicate that inhibiting the methylene hydroxylation (Path A) actually increases carcinogenic potency. This suggests that the Phenylethylation pathway (Path B) or the persistence of the parent compound may be more significant for NMPEA than previously assumed for general methyl-alkyl nitrosamines.

The Metabolic Cascade (Visualized)

The following diagram illustrates the divergent metabolic pathways of NMPEA.

Caption: Bifurcated metabolic activation of NMPEA. Left branch (Red) leads to methylation; Right branch (Green) leads to phenylethylation.

Enzymatic Drivers: The "Who"

The tissue specificity of NMPEA carcinogenesis (predominantly esophagus in rats) is dictated by the local expression of specific Cytochrome P450 enzymes.

| Enzyme | Species | Tissue | Role in NMPEA Activation |

| CYP2A3 | Rat | Esophagus / Nasal Mucosa | Primary Driver. Highly efficient at metabolizing nitrosamines with lipophilic chains (like phenylethyl). High affinity ( |

| CYP2E1 | Rat/Human | Liver | Secondary Driver. Responsible for hepatic clearance. High capacity but lower affinity for complex nitrosamines compared to CYP2A3. |

| CYP2A13 | Human | Respiratory / Esophagus | The human ortholog to rat CYP2A3. Likely the critical enzyme for human risk assessment regarding NMPEA. |

Mechanistic Note: CYP2A3 in the rat esophagus is highly active toward asymmetrical nitrosamines. It preferentially catalyzes the oxidation of the methylene group (Path A), which explains why

Experimental Framework: In Vivo Assessment

To study NMPEA bioactivation, a rigorous in vivo model is required. The following protocol is validated for F344 rats, the standard model for esophageal carcinogenesis.

Protocol: Chronic Carcinogenicity & Adduct Quantification

Objective: Determine the carcinogenic potency and DNA adduct profile of NMPEA.

1. Animal Model Selection

-

Species: Fischer 344 (F344) Rats.[1]

-

Sex: Male (Males are typically more susceptible to esophageal nitrosamine carcinogenesis).

-

Age: 6–8 weeks at start.

2. Administration Strategy NMPEA is best administered via drinking water to mimic chronic environmental/drug impurity exposure.

-

Vehicle: Distilled water (NMPEA is water-soluble).

-

Dosage Groups:

-

Low Dose:[1] 1.0 mg/L (approx. 0.1 mg/kg/day) – mimics chronic low-level exposure.

-

Carcinogenic Dose: 10–30 mg/L (approx. 1–3 mg/kg/day) – tumor induction expected within 30 weeks.

-

Control: Vehicle only.

-

3. Workflow Diagram

Caption: Workflow for acute (adduct) and chronic (tumor) assessment of NMPEA.

4. Analytical Methodology (Adducts)

-

Tissue Collection: Esophagus (mucosa scraped), Liver, Nasal Mucosa.

-

DNA Hydrolysis: Acid hydrolysis (0.1 N HCl, 70°C, 30 min) to release purine bases.

-

Quantification: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

Comparative Data Summary

The following table contextualizes NMPEA against its structural analogs.

| Compound | Structure | Primary Target (Rat) | Major Metabolite | Relative Potency |

| NMPEA | Ph-CH2-CH2-N(NO)CH3 | Esophagus | Phenylacetaldehyde | High |

| NMBA | Ph-CH2-N(NO)CH3 | Esophagus | Benzaldehyde | Very High |

| NDMA | CH3-N(NO)CH3 | Liver | Formaldehyde | High |

Key Finding: NMPEA is slightly less potent than NMBA (Benzyl analog). The extra methylene group in the phenylethyl chain alters the lipophilicity and steric fit within the CYP2A3 active site, slightly reducing the rate of

References

-

Lijinsky, W., & Taylor, H. W. (1975). Increased carcinogenicity of 2,6-dimethylnitrosomorpholine compared with nitrosomorpholine in rats. Cancer Research.[4]

-

Koepke, S. R., et al. (1988). Metabolism of N-nitroso-N-methyl-2-phenylethylamine in the rat.[5] Carcinogenesis.[1][2][4][6][7][8][9][10] (Demonstrates the formation of phenylacetaldehyde).

-

Lijinsky, W. (1989). Dose-response studies in carcinogenesis by nitroso-N-methyl-N-(2-phenyl)ethylamine in rats and the effects of deuterium substitution.[1] Food and Chemical Toxicology.[2][5][7] (The critical study identifying the inverse isotope effect).

-

Stoner, G. D., et al. (1999). Expression of cytochrome P450 2A3 in rat esophagus: relevance to N-nitrosobenzylmethylamine. Carcinogenesis.[1][2][4][6][7][8][9][10] (Establishes CYP2A3 as the esophageal driver).

-

Hecht, S. S. (1998). DNA adduct formation from tobacco-specific N-nitrosamines. Mutation Research.[10] (Provides the foundational methodology for nitrosamine adduct analysis).

Sources

- 1. Dose-response studies in carcinogenesis by nitroso-N-methyl-N-(2-phenyl)ethylamine in rats and the effects of deuterium substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. hesiglobal.org [hesiglobal.org]

- 4. [Comparative investigations on the organotropic carcinogenic effect of different N-nitroso compounds with rat after single and chronic treatment (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Methylphenethylamine - Wikipedia [en.wikipedia.org]

- 6. Metabolism of N-nitrosodimethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Esophageal carcinogenesis in F344 rats by nitrosomethylethylamines substituted in the ethyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The metabolism of N-nitrosomethylaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oehha.ca.gov [oehha.ca.gov]

Technical Guide: Solubility Characteristics & Handling of N-Methylphenethylamine (NMPEA)

[1][2]

Executive Summary

N-Methylphenethylamine (NMPEA) is a positional isomer of amphetamine and a naturally occurring trace amine.[1][2][3] In drug development and analytical chemistry, its successful manipulation hinges on a binary solubility profile dictated by its ionization state.[1][2]

This guide provides a definitive technical analysis of NMPEA’s solubility. It moves beyond simple "dissolves/does not dissolve" metrics to explain the why and how—empowering researchers to design robust extraction, purification, and delivery systems.[1]

Part 1: Physicochemical Profile

To predict solubility, one must first understand the molecule's competing hydrophilic and lipophilic domains.[1][2]

| Property | Value | Implication for Solubility |

| Molecular Formula | Low molecular weight facilitates rapid dissolution kinetics.[1][2] | |

| Molecular Weight | 135.21 g/mol | Small enough to traverse cell membranes easily when uncharged.[1][2] |

| pKa (Base) | ~10.14 | Critical: At physiological pH (7.4), NMPEA exists almost entirely as a cation ( |

| LogP (Octanol/Water) | ~1.8 – 1.9 | Moderately lipophilic.[1][2] The free base partitions preferentially into organic solvents.[2] |

| Physical State | Liquid (Free Base) / Solid (HCl Salt) | The free base is an oil; the salt is a crystalline lattice requiring high dielectric solvents to break.[1][2] |

Part 2: Solubility Landscape

The solubility of NMPEA is not static; it is a function of pH and counter-ions.[1][2] The table below contrasts the two primary forms encountered in the laboratory.

Comparative Solubility Matrix

| Solvent Class | Specific Solvent | NMPEA (Free Base) | NMPEA (HCl Salt) | Technical Note |

| Aqueous | Water / PBS (pH 7.[1][2]4) | Insoluble / Low (<0.3 mg/mL) | Soluble (~10 mg/mL) | Salt form is required for aqueous stock solutions.[1][2] |

| Polar Protic | Ethanol / Methanol | Miscible | Soluble (~30 mg/mL) | Best "bridge" solvents; dissolve both forms.[1][2] |

| Polar Aprotic | DMSO / DMF | Miscible | Soluble (~30 mg/mL) | Ideal for biological assay stocks; high boiling point makes removal difficult.[1][2] |

| Chlorinated | Dichloromethane (DCM) | Miscible | Insoluble | DCM is the gold standard for extracting the free base from water.[1][2] |

| Non-Polar | Hexane / Diethyl Ether | Miscible | Insoluble | Used to wash impurities away from the salt form.[1][2] |

Visualization: Solubility Decision Logic

The following diagram illustrates the decision logic for solvent selection based on the specific form of NMPEA available.

Figure 1: Decision tree for solvent selection based on the ionization state of NMPEA.[1][2]

Part 3: Mechanistic Principles

The pH Switch

The amine nitrogen on NMPEA has a lone pair of electrons.[1][2] This is the "switch" that controls solubility.[2]

-

Acidic Environment (pH < pKa): The lone pair accepts a proton (

).[2] The molecule becomes ionic ( -

Basic Environment (pH > pKa): The proton is stripped.[2] The molecule becomes neutral.[2] Without the charge, the hydrophobic phenyl ring dominates, driving the molecule into organic solvents.[1]

Expert Insight: Because the pKa is ~10.14, simply adjusting water to pH 7 (neutral) is not sufficient to generate the free base.[1] You must drive the pH above 12 (using NaOH) to ensure >99% of the molecules are in the lipophilic free base form for efficient extraction.[1][2]

Part 4: Experimental Protocols

Protocol A: Self-Validating Liquid-Liquid Extraction (LLE)

This protocol isolates NMPEA from a complex aqueous matrix (e.g., biological fluid or reaction mix).[1][2] It utilizes the "pH Switch" mechanism described above.[2]

Reagents:

-

pH Indicator strips[1]

Workflow:

-

Acid Wash (Impurity Removal):

-

Basification (The Switch):

-

Extraction (Product Isolation):

-

Drying:

Visualization: LLE Workflow

Figure 2: Step-by-step Liquid-Liquid Extraction (LLE) workflow for purifying NMPEA.

Protocol B: Preparation of Analytical Standards (Stock Solutions)

For biological assays (e.g., TAAR1 receptor activation), the free base is often too oily and difficult to dispense accurately.[1][2] The HCl salt is preferred.[2]

Target: 10 mM Stock Solution

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11503, N-Methylphenethylamine.[1][2] Retrieved from [Link][1][2][4]

-

Broadley, K. J. (2010). The vascular effects of trace amines and amphetamines.[2] Pharmacology & Therapeutics, 125(3), 363-375.[1][2] (Mechanistic context for lipophilicity and membrane transport).[2]

-

Wishart, D.S., et al. (2018). HMDB: the Human Metabolome Database.[1][2][5] Nucleic Acids Res. 46(D1):D608-17.[1][2] (LogP and pKa reference data).

Sources

- 1. Showing Compound N-Methylphenethylamine (FDB010581) - FooDB [foodb.ca]

- 2. m-Methoxy-N-methylphenethylamine | C10H15NO | CID 118500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Methylphenethylamine - Wikipedia [en.wikipedia.org]

- 4. N-Methylbenzeneethanamine | C9H13N | CID 11503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]

Understanding the Cohort of Concern: A Technical Guide to Nitrosamine Classification and Control

Executive Summary

For decades, N-nitrosamines were treated as a monolithic "Cohort of Concern" (CoC) under ICH M7—a classification reserved for high-potency mutagenic carcinogens where the standard Threshold of Toxicological Concern (TTC) of 1.5 µ g/day is insufficiently protective. This broad categorization often forced manufacturers to control impurities to trace levels (e.g., 18 ng/day) regardless of actual structural risk.

This guide details the paradigm shift from this blanket classification to the modern Carcinogenic Potency Categorization Approach (CPCA) . It provides the mechanistic basis for toxicity, a step-by-step protocol for potency scoring, and the "Enhanced Ames" methodology required when in silico models fail.

Part 1: The Mechanistic Basis of Toxicity

To understand why nitrosamines are classified as a "Cohort of Concern," one must understand the specific metabolic activation pathway that renders them genotoxic. Unlike direct-acting mutagens, nitrosamines are pro-mutagens requiring enzymatic activation.

The -Hydroxylation Pathway

The critical step in nitrosamine carcinogenesis is

Key Mechanistic Constraint: If a nitrosamine lacks

Figure 1: The bioactivation pathway of nitrosamines.[1][2] The presence of α-hydrogens is the rate-limiting structural requirement for the formation of the DNA-reactive diazonium ion.

Part 2: The Carcinogenic Potency Categorization Approach (CPCA)

Regulatory bodies (FDA, EMA) now utilize the CPCA to assign Acceptable Intake (AI) limits. This approach moves away from the single "Cohort of Concern" limit and assigns a specific limit based on structural features that stabilize or destabilize the metabolic intermediate.

The CPCA Scoring Algorithm

The CPCA calculates a Potency Score based on the sum of the

Data Summary: CPCA Categories and Limits

| CPCA Category | Potency Score | Acceptable Intake (AI) | Rationale |

| Category 1 | Score < 4 | 18 ng/day | High potency; comparable to NDMA/NDEA. |

| Category 2 | Score = 4 | 100 ng/day | Moderate potency. |

| Category 3 | Score = 5-6 | 400 ng/day | Lower potency; steric hindrance or weak deactivation. |

| Category 4 | Score = 7-8 | 1500 ng/day | Low potency; approaches standard TTC. |

| Category 5 | Score ≥ 9 | 1500 ng/day | Lowest potency; effectively treated as non-CoC mutagen. |

CPCA Calculation Workflow

-

Count

-Hydrogens:-

Count hydrogens on carbons directly attached to the N-nitroso group.

-

Score: 2 hydrogens = 1 point (High Risk). 0 hydrogens = Automatic Category 5 (Low Risk).

-

-

Identify Deactivating Features (Positive Score):

-

Carboxylic acids, hydroxyl groups, or electron-withdrawing groups near the nitrosamine moiety reduce potency.

-

Example: A

-hydroxyl group adds +2 to the score.

-

-

Identify Activating Features (Negative Score):

-

Methyl groups directly attached to the nitrogen (e.g., in NDMA) promote activation.

-

Example: An aryl group attached to the nitrogen reduces the score (increases potency).

-

Figure 2: Simplified logic flow for determining the CPCA category. Note that lack of

Part 3: Experimental Validation (The Enhanced Ames Test)

When a nitrosamine is classified as Category 1 or 2 but the manufacturer suspects the theoretical score overestimates toxicity, an Enhanced Ames Test is required.

Critical Failure Point: Standard OECD 471 Ames tests frequently generate false negatives for nitrosamines because standard Rat S9 fractions (induced with Aroclor 1254) often lack sufficient CYP2E1 activity to drive the

Protocol: Enhanced Ames Assay Conditions

To validate a negative result, the following "enhanced" conditions are mandatory to demonstrate assay sensitivity.

1. Metabolic Activation System (The "S9" Mix)

-

Species: Hamster Liver S9 is preferred over Rat S9. Hamsters have constitutively higher CYP2E1 activity.

-

Concentration: High concentration S9 (30%) is required (standard Ames uses 4-10%).

-

Induction: If Rat S9 is used, it must be induced (e.g., Phenobarbital/

-naphthoflavone) and validated for nitrosamine sensitivity using positive controls like NDMA.

2. Incubation Method

-

Method: Pre-incubation is mandatory.

-

Duration: 30 minutes at 37°C before adding top agar.

-

Why: This allows the CYP enzymes to generate the short-lived diazonium species in direct contact with the bacteria before the agar solidifies and limits diffusion.

3. Tester Strains

-

E. coli: WP2 uvrA (pKM101).[5]

-

Note: TA100 and TA1535 are typically the most sensitive to nitrosamine mutagenesis (base-pair substitutions).

Part 4: Risk Assessment & Control Strategy

The "Cohort of Concern" designation dictates the control strategy. If a nitrosamine is identified, the following workflow applies.

Figure 3: Decision tree for managing nitrosamine impurities. The Enhanced Ames Test serves as the "off-ramp" from strict CPCA limits.

Control Options

-

Option 1 (Process Control): Demonstrate that the nitrosamine is "purged" during downstream processing to levels < 10% of the AI. This requires "Spike and Purge" studies.

-

Option 2 (End Product Testing): Routine release testing using LC-MS/MS or GC-MS/MS.

-

Limit of Quantitation (LOQ): Must be

10% of the AI. -

Example: For a Category 1 nitrosamine (AI = 18 ng/day) in a 1g daily dose drug, the LOQ must be

1.8 ppb.

-

References

-

International Council for Harmonisation (ICH). Guideline M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[6] (2023).[5][6][7][8] [Link]

-

European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products: Questions and answers. (EMA/409815/2020 Rev.19). [Link]

-

OECD. Test No. 471: Bacterial Reverse Mutation Test.[5] OECD Guidelines for the Testing of Chemicals. [Link]

-

Ponting, D. J., et al. Nitrosamine impurities in pharmaceuticals: A review of the current regulatory landscape and the scientific challenges. Journal of Pharmaceutical Sciences. (2020). [Link]

Sources

- 1. Computational Prediction of Metabolic α-Carbon Hydroxylation Potential of N-Nitrosamines: Overcoming Data Limitations for Carcinogenicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hesiglobal.org [hesiglobal.org]

- 3. pharmtech.com [pharmtech.com]

- 4. jrfglobal.com [jrfglobal.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. fda.gov [fda.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Q&A revision 17 uploaded on EMA page - Guidance, Documents, Resources - Nitrosamines Exchange [nitrosamines.usp.org]

- 9. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [fda.gov]

- 10. FDA Releases Final Guidance on Recommended Acceptable Intake Limits for Nitrosamines | Covington & Burling LLP [cov.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. resolvemass.ca [resolvemass.ca]

- 13. database.ich.org [database.ich.org]

- 14. ema.europa.eu [ema.europa.eu]

Methodological & Application

Sample preparation techniques for N-Nitroso-N-methyl-2-phenylethylamine analysis

Application Note: Advanced Sample Preparation Strategies for the Quantitation of N-Nitroso-N-methyl-2-phenylethylamine (NMPEA) in Complex Pharmaceutical Matrices

Executive Summary

The detection of N-Nitroso-N-methyl-2-phenylethylamine (NMPEA) presents a unique analytical challenge due to its low Acceptable Intake (AI) limit (26.5 ng/day) and the high risk of in situ formation during sample preparation.[1] Unlike simple dialkyl nitrosamines (e.g., NDMA), NMPEA contains a phenylethyl moiety that increases lipophilicity, altering its extraction behavior.[1] This guide details two validated sample preparation protocols—Inhibited Liquid-Liquid Extraction (I-LLE) and Solid Phase Extraction (SPE) —designed to maximize recovery while strictly preventing artifactual nitrosamine generation.[1]

The Critical Challenge: Artifact Formation

The "In Situ" Risk: NMPEA is structurally related to N-methyl-2-phenylethylamine , a secondary amine often used as a precursor or present as a degradation product in Active Pharmaceutical Ingredients (APIs).[1] If the sample matrix contains trace nitrites (common in excipients like microcrystalline cellulose) and the sample preparation involves acidic conditions, the secondary amine will react with nitrous acid to form NMPEA during the analysis. This leads to false positives or over-quantification.[1]

The Solution: Competitive Scavenging To ensure data integrity, a nitrosation inhibitor must be introduced before the sample is dissolved. Sulfamic acid is the preferred scavenger as it reacts rapidly with nitrites to form nitrogen gas, effectively neutralizing the nitrosating agent before it can react with the amine precursor.

Mechanism of Action & Control

Figure 1: Competitive reaction pathway. Without Sulfamic Acid (Green path), Nitrous Acid reacts with the amine precursor to create artificial NMPEA (Red path).

Protocol A: Inhibited Liquid-Liquid Extraction (I-LLE)

Best for: Soluble APIs and Drug Substances with low excipient load.[1]

Reagents:

-

Extraction Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[1] Note: DCM provides higher recovery for the lipophilic NMPEA.

-

Inhibitor Solution: 50 mg/mL Sulfamic Acid in water.[1]

-

Internal Standard (IS): NMPEA-d3 or NDMA-d6 (if matched IS unavailable).[1]

Step-by-Step Procedure:

-

Weighing: Weigh 100 mg of API into a 15 mL glass centrifuge tube.

-

Inhibition (Critical Step): Add 1.0 mL of Sulfamic Acid solution directly to the solid powder. Vortex for 30 seconds to ensure the powder is wetted and any surface nitrites are neutralized.

-

Dissolution: Add 4.0 mL of Water (LC-MS grade). Vortex until dissolved or finely suspended.[1]

-

Extraction:

-

Add 5.0 mL of Dichloromethane (DCM) .

-

Add 20 µL of Internal Standard working solution.[1]

-

Shake mechanically for 10 minutes.

-

-

Phase Separation: Centrifuge at 4000 rpm for 5 minutes. The DCM (bottom layer) contains the NMPEA.

-

Collection: Transfer the bottom organic layer to a clean tube.

-

Concentration (Optional for Trace Level): Evaporate the DCM layer to dryness under a gentle stream of nitrogen at ambient temperature. Reconstitute in 1.0 mL of Mobile Phase A:B (90:10).

Protocol B: Solid Phase Extraction (SPE)

Best for: Complex Drug Products (Tablets/Capsules) and biological matrices.

Cartridge Selection:

-

Type: Polymeric Reversed-Phase (e.g., Oasis HLB or Strata-X).[1]

-

Capacity: 60 mg / 3 mL.

-

Rationale: Polymeric sorbents retain the hydrophobic phenylethyl group of NMPEA strongly, allowing aggressive washing of polar matrix components.

Workflow Visualization:

Figure 2: SPE cleanup strategy targeting the lipophilic nature of NMPEA.[1]

Detailed Protocol:

-

Sample Prep: Pulverize tablets. Weigh equivalent of 100 mg API.[1][2] Add 5 mL of 0.1 N HCl containing 1% Sulfamic Acid. Sonicate for 20 mins. Centrifuge and collect supernatant.

-

Conditioning: Pass 3 mL Methanol followed by 3 mL Water through the SPE cartridge.[1]

-

Loading: Load the supernatant onto the cartridge.

-

Washing:

-

Elution: Elute with 2 x 1 mL of 100% Methanol .

-

Reconstitution: Dilute eluate with water to match initial mobile phase composition (e.g., add 1 mL water to the 2 mL eluate) to prevent peak broadening.

Instrumental Analysis: LC-MS/MS Parameters

Column Chemistry: A Pentafluorophenyl (PFP) or Biphenyl column is recommended over C18.[1] The pi-pi interactions offered by these phases provide superior selectivity for the aromatic phenylethyl ring of NMPEA, separating it from matrix interferences.[1]

Mass Spectrometry (MRM) Settings:

-

Ionization: Electrospray Positive (ESI+)[1]

-

Source Temp: 350°C (Ensure complete desolvation)

| Compound | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (V) | Rationale |

| NMPEA | 165.2 | 105.1 | 135.1 | 22 / 15 | 105.1 (Phenylethyl cation) is stable and specific.[1] 135.1 is loss of NO.[1] |

| NMPEA-d3 | 168.2 | 108.1 | 138.1 | 22 / 15 | Deuterated internal standard.[1] |

Validation & Quality Control

To ensure the method meets regulatory requirements (ICH M7 / FDA Guidance), the following criteria must be met:

-

In-Situ Nitrosation Check:

-

Recovery:

-

Sensitivity (LOQ):

-

Must achieve < 0.03 ppm (relative to API) to meet the 26.5 ng/day limit for a standard 880mg max daily dose.

-

References

-

U.S. Food and Drug Administration (FDA). (2024).[1][3][4] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Revision 2. Retrieved from [Link]

-

European Medicines Agency (EMA). (2023).[1] Nitrosamine impurities in human medicinal products: Procedure under Article 5(3) of Regulation (EC) No 726/2004. Retrieved from [Link]

-

Ripallés, D., et al. (2020).[1] Analytical approaches for the determination of nitrosamine impurities in active pharmaceutical ingredients and drug products.[5][6][7] Journal of Pharmaceutical and Biomedical Analysis.[1]

-

Schmidtsdorff, S., & Schmidt, A.H. (2019).[1] The Nitrosamine Crisis: A review of the formation, analysis, and control of N-nitrosamines in pharmaceuticals.

-

International Council for Harmonisation (ICH). (2017).[1] Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7 R1). Retrieved from [Link]

Sources

- 1. CAS 13256-11-6: N-Methyl-N-nitrosobenzeneethanamine [cymitquimica.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. starodub.nl [starodub.nl]

- 4. fda.gov [fda.gov]

- 5. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. agilent.com [agilent.com]

Application Note: Enhanced Ames Test for Mutagenicity Assessment of N-Nitroso-N-methyl-2-phenylethylamine (NMPEA)

Executive Summary

Benzeneethanamine, N-methyl-N-nitroso- (also known as N-Nitroso-N-methyl-2-phenylethylamine or NMPEA) is a nitrosamine impurity identified in pharmaceutical manufacturing, particularly involving phenethylamine-derived Active Pharmaceutical Ingredients (APIs).[1] Under ICH M7(R2) guidelines, nitrosamines belong to the "Cohort of Concern," a group of high-potency mutagenic carcinogens requiring strict control limits (often below the standard Threshold of Toxicological Concern).[2]

Standard OECD 471 Ames test conditions (plate incorporation, standard rat S9) frequently fail to detect nitrosamine mutagenicity due to specific metabolic requirements and the short half-life of reactive intermediates. This Application Note details the Enhanced Ames Test (EAT) protocol, which is critical for the valid assessment of NMPEA. This protocol utilizes a pre-incubation step and Hamster Liver S9 (in addition to Rat S9) to ensure regulatory compliance and scientific validity.

Compound Profile & Mechanism of Action

To design a valid assay, one must understand the activation mechanism. NMPEA is a pro-mutagen; it is not mutagenic per se but generates DNA-reactive species upon metabolic activation.

-

Compound: Benzeneethanamine, N-methyl-N-nitroso-[1]

-

Structure:

-

Critical Mechanism: Cytochrome P450 enzymes (specifically CYP2E1 and CYP2C subfamilies) hydroxylate the

-carbon next to the N-nitroso group. This unstable

Figure 1: Metabolic Activation Pathway of NMPEA

The following diagram illustrates the critical bioactivation pathway required for mutagenesis.

Caption: Figure 1. Metabolic activation of NMPEA via CYP450-mediated

Experimental Design Strategy (The "Enhanced" Protocol)

Standard Ames tests are insufficient for NMPEA. The following modifications are mandatory to avoid false negatives:

The Pre-incubation Requirement

Nitrosamine metabolites (diazonium ions) are extremely short-lived. In the standard "Plate Incorporation" method, the bacteria, S9, and test item are mixed in molten agar. The agar solidifies quickly, potentially trapping the generated reactive species too far from the bacteria.

-

Solution: Use the Pre-incubation Method .[4][5][6] The bacteria, test item, and S9 are incubated in liquid suspension for 30 minutes before adding agar. This ensures the diazonium ions are generated in direct contact with the bacterial DNA.

Metabolic Activation System (S9)

Rat liver S9 (induced by Aroclor 1254 or Phenobarbital/

-

Requirement: Testing must be performed with both Rat S9 (30% v/v in S9 mix) and Hamster S9 (30% v/v in S9 mix).[4][6] Standard 4% or 10% S9 concentrations are often insufficient for nitrosamines.

Bacterial Strain Selection

Nitrosamines primarily induce base-pair substitutions (GC

-

Primary Strains: S. typhimuriumTA1535 and E. coliWP2 uvrA (pKM101) are the most sensitive strains for nitrosamines.[5][7][8]

-

Secondary Strains: TA100, TA98, and TA1537 should still be included to meet OECD 471 requirements, but negative results in these strains alone do not prove safety.

Detailed Protocol: Enhanced Ames Test

Materials Preparation[4]

| Component | Specification | Notes |

| Test Item | NMPEA (High Purity) | Dissolve in Water if possible. If organic solvent is needed, use DMSO but keep volume <4% to avoid CYP inhibition. |

| S9 Mix (30%) | 30% v/v S9 fraction | Prepare separate mixes for Rat and Hamster. Cofactors: G-6-P, NADP, MgCl2, KCl, Phosphate buffer (pH 7.4). |

| Bacteria | TA1535, WP2 uvrA (pKM101) | Overnight cultures ( |

| Positive Controls | NDMA (N-nitrosodimethylamine) | Structural analog control. Requires activation. |

| Negative Control | Solvent Vehicle | Water or DMSO. |

Experimental Workflow

This workflow replaces the standard plate incorporation method.

Step 1: Dose Range Finding

Perform a preliminary toxicity test (8 concentrations, e.g., 0.5 to 5000

Step 2: The Main Assay (Pre-incubation)

Perform in triplicate.

-

Tube Setup: Prepare sterile 13x100mm glass tubes in a heating block or water bath at 37°C.

-

Additions:

-

Add 100

L of Overnight Bacterial Culture. -

Add 500

L of S9 Mix (30% Rat or Hamster) OR Phosphate Buffer (for non-activated arm). -

Add 100

L of Test Item Solution (NMPEA).

-

-

Pre-incubation: Shake tubes gently at 37°C for 30 minutes . Critical Step: This allows metabolic activation and DNA alkylation to occur in the liquid phase.

-

Plating:

-

Add 2.0 mL of molten Top Agar (45°C) containing trace Histidine/Biotin (for Salmonella) or Tryptophan (for E. coli).

-

Vortex briefly (3 seconds) and pour onto Minimal Glucose Agar plates.

-

-

Incubation: Invert plates and incubate at 37°C for 48-72 hours .

-

Counting: Count revertant colonies manually or using an automated colony counter.

Figure 2: Enhanced Ames Workflow Diagram

Caption: Figure 2. Step-by-step workflow for the Pre-incubation Ames Test optimized for nitrosamines.

Data Interpretation & Criteria

For NMPEA, particular attention must be paid to strains TA1535 and WP2 uvrA.[5]

Acceptance Criteria

-

Negative Control: Spontaneous revertant counts must fall within the laboratory's historical control range (e.g., TA1535: 10-35 colonies).

-

Positive Control: Must show a clear, statistically significant increase (usually >3-fold increase over background).

-

Sterility: No growth on sterility control plates.

Evaluation of Results

A result is considered Positive if:

-

Dose-Response: There is a concentration-dependent increase in the number of revertant colonies.

-

Fold Change:

-

For Salmonella strains:

2-fold increase over the negative control. -

For E. coli WP2:

3-fold increase over the negative control.

-

-

Reproducibility: The result is reproduced in an independent experiment.

Note on NMPEA: If Rat S9 is negative but Hamster S9 is positive, the compound is considered mutagenic . This species-specific difference is common for nitrosamines and highlights the necessity of the Hamster S9 arm.

Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| No response in Positive Control (NDMA) | S9 activity low or incorrect isozymes. | Ensure S9 is induced (Phenobarbital/ |

| High Background / Microcolonies | Cytotoxicity or Histidine overdose. | Check background lawn under microscope. If lawn is sparse, the dose is toxic. Reduce Top Agar Histidine concentration. |

| Precipitation | Solubility limit reached. | NMPEA is generally soluble, but if observed, score plates manually to distinguish precipitate from colonies. |

| Inconsistent Replicates | Pre-incubation timing errors. | Strictly control the 30-minute window. Do not allow top agar to cool below 45°C before pouring. |

References

-

OECD. (2020).[9] Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4.

-

ICH. (2023).[9][10] M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[7][11][12]

- Prival, M. J., & Mitchell, V. D. (1982). Analysis of a method for testing azo dyes for mutagenic activity in Salmonella typhimurium in the presence of flavin mononucleotide and hamster liver S9. Mutation Research/Environmental Mutagenesis and Related Subjects.

-

FDA. (2024).[9] Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry.

-

Li, Y., et al. (2023).[9] Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Archives of Toxicology. (Validates the 30% S9 and pre-incubation requirement).

Sources

- 1. N-Nitroso-N-methyl-2-phenylethylamine (NMPEA) | Manasa Life Sciences [manasalifesciences.com]

- 2. ardena.com [ardena.com]

- 3. veeprho.com [veeprho.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scantox.com [scantox.com]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. hesiglobal.org [hesiglobal.org]

- 9. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. ema.europa.eu [ema.europa.eu]

- 12. researchgate.net [researchgate.net]

Liquid chromatography-tandem mass spectrometry for nitrosamine analysis in pharmaceuticals

Application Note: High-Sensitivity Quantitation of Nitrosamine Impurities in Pharmaceuticals using LC-APCI-MS/MS

Executive Summary & Regulatory Context

The detection of N-nitrosodimethylamine (NDMA) and other nitrosamines in angiotensin II receptor blockers (sartans), ranitidine, and metformin has fundamentally shifted pharmaceutical impurity profiling. These compounds are classified as "cohort of concern" mutagenic carcinogens. Regulatory bodies (FDA, EMA) have established strict Acceptable Intake (AI) limits, often as low as 26.5 ng/day or 0.03 ppm in the drug substance.

This guide provides a robust, self-validating protocol for the quantification of nitrosamines using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Unlike standard impurity assays, this method prioritizes Atmospheric Pressure Chemical Ionization (APCI) over Electrospray Ionization (ESI) to mitigate matrix suppression and enhance sensitivity for small, non-polar nitrosamines like NDMA.

Analytical Workflow Overview

The following workflow illustrates the critical path from sample receipt to data reporting, highlighting the decision points that ensure data integrity.

Figure 1: End-to-end analytical workflow for nitrosamine impurity analysis.

Method Development Strategy: The "Why" Behind the Protocol

Ionization Source: The Case for APCI

While ESI is the standard for most pharmaceutical analyses, it is often suboptimal for NDMA (MW 74.08).

-

Mechanism: NDMA is small and lacks easily protonatable sites compared to complex APIs. ESI often results in poor ionization efficiency for NDMA.

-

Matrix Effect: Drug products contain high concentrations of API and excipients. In ESI, these compete for charge, causing significant ion suppression.

-

Solution: APCI (Atmospheric Pressure Chemical Ionization) relies on gas-phase ion-molecule reactions. It is less susceptible to liquid-phase matrix effects and provides superior sensitivity for small, volatile nitrosamines.

Chromatographic Separation: Solving the DMF Problem

N,N-Dimethylformamide (DMF) is a common solvent with a molecular weight (73.[1]09) and isotope pattern that can interfere with NDMA (74.[2]05) if not separated.

-

Critical Control Point: The LC method must chromatographically resolve NDMA from DMF.

-

Column Choice: A Biphenyl stationary phase is recommended over standard C18 because the pi-pi interactions offer enhanced selectivity for the nitroso group and better retention of polar nitrosamines.

Experimental Protocols

Sample Preparation (Metformin Drug Product Focus)

Based on FDA FY20-006-DPA and USP <1469> Procedure 3.

Reagents: Methanol (LC-MS grade), Formic Acid, Water (Milli-Q).

| Step | Action | Scientific Rationale |

| 1 | Crush 20 tablets to a fine powder. | Ensures homogeneity of the drug product. |

| 2 | Weigh powder equivalent to 500 mg API into a 15 mL centrifuge tube. | High sample load is needed to meet ppb-level LOQ. |

| 3 | Add 5.0 mL of Methanol containing Internal Standard (NDMA-d6). | IS corrects for recovery loss and matrix effects. |

| 4 | Vortex for 1 min; Shake mechanically for 40 mins. | "Crush and Soak" ensures extraction without degrading thermally labile nitrosamines. |

| 5 | Centrifuge at 4500 rpm for 15 mins. | Sediments insoluble excipients. |

| 6 | Filter supernatant through 0.22 µm PVDF filter. | Warning: Do not use Nylon filters (can adsorb nitrosamines). |

| 7 | Transfer to amber HPLC vial. | Nitrosamines are light-sensitive; amber glass prevents photolytic degradation. |

LC-MS/MS Instrumental Conditions

Liquid Chromatography (UHPLC)

-

Column: Agilent Poroshell 120 Biphenyl (3.0 x 100 mm, 2.7 µm) or equivalent.

-

Mobile Phase B: 0.1% Formic Acid in Methanol.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 - 10 µL.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 5 | Initial Hold |

| 1.0 | 5 | Start Elution |

| 8.0 | 95 | Gradient Ramp |

| 10.0 | 95 | Wash Column |

| 10.1 | 5 | Re-equilibration |

| 13.0 | 5 | End Run |

Mass Spectrometry (Triple Quadrupole)

-

Source Temp: 350°C (Ensures vaporization).

-

Corona Current: 4.0 µA.

-

Divert Valve: Divert flow to waste for the first 1.5 mins and after 9 mins to prevent API contamination of the source.

MRM Transitions (Quantitation & Confirmation):

| Analyte | Precursor (m/z) | Product (Quant) | Product (Qual) | Collision Energy (V) |

| NDMA | 75.1 | 43.1 | 58.1 | 18 |

| NDMA-d6 (IS) | 81.1 | 46.1 | 64.1 | 18 |

| NDEA | 103.1 | 75.1 | 47.1 | 15 |

| NMBA | 147.1 | 117.1 | 87.1 | 12 |

| NDIPA | 131.1 | 89.1 | 43.1 | 14 |

Logic of Analysis & Troubleshooting

The following diagram details the decision logic for handling complex matrices and potential interferences.

Figure 2: Decision tree for validating positive nitrosamine hits.

Troubleshooting "Ghost" Peaks:

-

Issue: A peak appears at NDMA retention time in the blank.

-

Cause: Contaminated solvents or in-situ formation in the source if the API is not diverted.

-

Fix: Use fresh LC-MS grade methanol. Ensure the divert valve sends the high-concentration API peak to waste.

Validation & Quality Control

To ensure this protocol meets USP <1469> and ICH Q2(R1) standards, the following criteria must be met:

-

Linearity: R² > 0.99 over the range of 1 ng/mL to 100 ng/mL.

-

Sensitivity (LOQ): Signal-to-Noise (S/N) ratio ≥ 10 for the 1 ng/mL standard (equivalent to ~0.02 ppm in API).

-

Recovery: Spike samples at LOQ and 100% limit levels. Acceptance range: 70% – 130%.[6]

-

System Suitability: Inject the standard 6 times. %RSD of peak area must be < 5.0%.

References

-

US Food and Drug Administration (FDA). (2020).[6][7] Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Nitrosamine Impurities in Metformin Drug Substance and Drug Product. [Link][8]

-

European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products. [Link][9]

-

Schmidtsdorff, S., & Schmidt, A. H. (2019). Simultaneous detection of nitrosamines in sartans by LC-MS/MS. [Link]

Sources

- 1. fda.gov [fda.gov]

- 2. lcms.cz [lcms.cz]

- 3. mac-mod.com [mac-mod.com]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]

- 6. uni-onward.com.tw [uni-onward.com.tw]

- 7. usp.org [usp.org]

- 8. fda.gov [fda.gov]

- 9. lcms.cz [lcms.cz]

Troubleshooting & Optimization

Reducing the formation of NMPEA during API synthesis and storage

The following technical guide is structured as a specialized Process Chemistry Support Center . It addresses the control, removal, and prevention of N-Methyl-2-phenylethylamine (NMPEA) (CAS: 589-08-2) in pharmaceutical manufacturing.

Topic: Mitigation of N-Methyl-2-phenylethylamine (NMPEA) in API Synthesis & Storage Reference ID: TSC-IMP-2024-05 Audience: Process Chemists, Analytical Scientists, QA/QC Managers

Executive Summary & Regulatory Context

NMPEA is a structural isomer of amphetamine and a common process-related impurity in the synthesis of phenethylamine-class APIs (e.g., Selegiline, Benzphetamine, Desoxyn). Due to its structural similarity to active moieties, it presents significant challenges in both separation and pharmacological differentiation.

Regulatory Thresholds (ICH Q3A/Q3B):

-

Reporting Threshold: > 0.05% (for max daily dose ≤ 1g)

-

Identification Threshold: > 0.10%

-

Qualification Threshold: > 0.15%

This guide provides mechanistic troubleshooting to keep NMPEA levels below the 0.05% Reporting Threshold .

Module 1: Synthesis Phase (Root Cause Mitigation)

Context: NMPEA typically forms during Reductive Amination or N-Alkylation steps when reaction specificity is compromised.

Q: We are observing high NMPEA levels (>0.5%) during the reductive amination of phenylacetaldehyde. How do we shift selectivity?

A: The formation of NMPEA in this context is often driven by "over-reduction" or competitive side reactions due to poor pH control.

Root Cause: In the reductive amination of phenylacetaldehyde with methylamine, the imine intermediate is unstable. If the reducing agent (e.g., NaBH₄ or NaBH(OAc)₃) reduces the aldehyde before imine formation is complete, you generate phenylethanol, which can react non-selectively. Alternatively, if the pH is too low (< 4.0), the amine is protonated and cannot attack the carbonyl; if too high (> 7.0), the imine hydrolyzes.

Troubleshooting Protocol:

-

Switch Reducing Agents: Move from Sodium Borohydride (NaBH₄) to Sodium Triacetoxyborohydride (STAB) . STAB is less basic and milder, reducing the imine selectively over the aldehyde.

-

Stepwise Addition: Do not use a "one-pot" dumping method.

-

Step A: Form the imine/hemiaminal at 0–5°C in dry DCM or DCE. Stir for 60 mins.

-

Step B: Add STAB slowly.

-

-

pH Adjustment: Maintain reaction pH at 5.0–6.0 using Acetic Acid. This promotes protonation of the hemiaminal hydroxyl group, facilitating water loss to form the imine, which is the required substrate for NMPEA (if NMPEA is the target) or the required intermediate for the correct API.

Q: In the synthesis of Selegiline, NMPEA appears as a byproduct. Is this thermal degradation or a synthesis defect?

A: It is likely a synthesis defect related to the "Leuckart-Wallach" conditions or incomplete alkylation.

If you are synthesizing Selegiline (N-methyl-N-propargyl-phenethylamine), NMPEA is the des-propargyl impurity. This suggests incomplete alkylation of the NMPEA intermediate.

Corrective Action:

-

Stoichiometry Check: Ensure a slight excess (1.1–1.2 eq) of the propargylating agent (e.g., propargyl bromide).

-

Phase Transfer Catalysis (PTC): If using a biphasic system, employ TBAB (Tetrabutylammonium bromide) to increase the reaction rate of the secondary amine (NMPEA) to the tertiary amine (Selegiline).

-

Temperature Control: Do not exceed 60°C. Higher temperatures favor the elimination of the propargyl group via a retro-Michael type mechanism (if applicable) or simple thermal dealkylation.

Visualizing the Divergent Pathway

Figure 1: Divergence pathway showing NMPEA as either an arrested intermediate or a degradation product.

Module 2: Purification & Isolation

Context: NMPEA is a liquid at room temperature (BP ~203°C) and acts as a base. It is difficult to separate from other amines by simple distillation.

Q: Recrystallization is failing to remove NMPEA from our solid API. It co-precipitates. What solvent system works?

A: You must exploit the pKa difference and salt solubility profiles. Standard alcohols often fail.

The "Salt-Switch" Protocol: NMPEA salts often have similar solubility to API salts in Ethanol/Methanol. You need a non-polar anti-solvent approach.

-

Free Base Extraction: Convert your crude salt mixture to free base using 1M NaOH. Extract into MTBE (Methyl tert-butyl ether) . NMPEA is highly soluble in MTBE.

-

Selective Salt Formation:

-

Add Oxalic Acid or Tartaric Acid in Acetone.

-

Rationale: Many phenethylamine derivatives form highly crystalline oxalates/tartrates, whereas NMPEA oxalate is often more soluble or forms an oil in acetone/ether mixtures.

-

-

Wash Step: Filter the API crystals and wash aggressively with cold Isopropanol (IPA) . NMPEA hydrochloride is very soluble in IPA; if your API is less soluble, this is a viable wash.

Data: Solubility Comparison (Theoretical Estimation at 25°C)

| Solvent | NMPEA-HCl Solubility | Target API (e.g., Selegiline-HCl) | Action |

| Water | High | High | Avoid |

| Ethanol | High | High | Avoid |

| Isopropanol | High (>50 mg/mL) | Low (<10 mg/mL) | Preferred Wash |

| Acetone | Moderate | Very Low | Preferred Crystallization |

Module 3: Storage & Stability

Context: NMPEA levels increase in stability samples (40°C/75% RH) over 6 months.

Q: Why are we seeing NMPEA formation in the finished dosage form?

A: This indicates Oxidative N-Dealkylation of your tertiary amine API.

If your API is a tertiary amine (like Selegiline or Benzphetamine), it is susceptible to oxidative degradation where the larger alkyl group is lost, reverting to the secondary amine (NMPEA).

Mechanism:

-

Formation of an N-oxide intermediate.

-

Polonovski-type rearrangement or radical fragmentation.

-

Cleavage of the C-N bond.

Mitigation Strategy:

-

Headspace Control: The packaging must be impermeable to oxygen. Flush blister packs or bottles with Nitrogen or Argon .

-

Antioxidants: Incorporate BHT (Butylated hydroxytoluene) or Sodium Metabisulfite into the formulation.

-

pH Micro-environment: Ensure the formulation pH is slightly acidic (pH 4–5). Free bases are more prone to oxidation than their salt forms.

Module 4: Analytical Detection (The "Blind Spot")

Context: Standard C18 HPLC often fails to resolve NMPEA from Amphetamine or Methamphetamine due to isomeric similarity.

Q: Our HPLC method shows a single peak, but MS suggests contamination. How do we resolve NMPEA?

A: You require a Phenyl-Hexyl column or a Chiral Stationary Phase.

Standard alkyl-bonded phases (C8/C18) interact primarily via hydrophobicity. NMPEA and its isomers have identical mass and similar hydrophobicity.

Recommended Method Parameters:

-

Column: Biphenyl or Phenyl-Hexyl (2.6 µm particle size).

-

Why: These columns offer pi-pi interactions. The position of the methyl group on the nitrogen (NMPEA) vs. the alpha-carbon (Amphetamine) alters the electron density of the aromatic ring slightly, allowing separation.

-

-

Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

-

Note: Do not use Methanol as it dampens pi-pi interactions.

-

-

Detector: UV at 210 nm (low selectivity) and MS (SIM mode) .

-

MS Target: Monitor m/z 136.1 [M+H]+. Note that fragmentation patterns are needed to distinguish isomers (NMPEA typically yields a tropylium ion m/z 91 dominant fragment, while methamphetamine yields m/z 58).

-

Troubleshooting Flowchart

Figure 2: Decision logic for identifying the source of NMPEA contamination.

References

-

International Council for Harmonisation (ICH). (2006).[1] ICH Q3A(R2): Impurities in New Drug Substances.[1] European Medicines Agency. Link

-

Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. Link

-

Cody, J. T. (1993). "Metabolic precursors to amphetamine and methamphetamine."[3] Forensic Science Review, 5(2), 109-127. (Context on Selegiline metabolism to NMPEA). Link

-

United Nations Office on Drugs and Crime (UNODC). (2011). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. (Detailed impurity profiling including NMPEA). Link

-

Srinivas, N. R. (2010). "Selegiline: A review of its pharmacokinetics, metabolism and drug-drug interactions." Biopharmaceutics & Drug Disposition. (Mechanisms of N-dealkylation). Link

Sources

Ion suppression effects in the analysis of N-Nitroso-N-methyl-2-phenylethylamine

Topic: Ion suppression effects in the analysis of N-Nitroso-N-methyl-2-phenylethylamine (NMPEA) Audience: Analytical Chemists, Method Development Scientists, QC Managers

Welcome to the Technical Support Center

Current Status: Active Subject: Troubleshooting Low Sensitivity & Irregular Recovery in LC-MS/MS Nitrosamine Analysis.

You are likely here because your analysis of N-Nitroso-N-methyl-2-phenylethylamine (NMPEA) is failing to meet the stringent sensitivity requirements (ppb/ppm levels) mandated by FDA/EMA regulatory guidelines.

In Electrospray Ionization (ESI), NMPEA (a moderately hydrophobic nitrosamine with a phenyl ring) is highly susceptible to ion suppression —a matrix effect where co-eluting compounds compete for charge on the droplet surface, effectively "hiding" your analyte from the detector.

This guide provides the diagnostic workflows and protocols necessary to identify, quantify, and eliminate these effects.

Module 1: Diagnostic Protocols

Q: How do I distinguish between low extraction recovery and ion suppression?

A: You cannot distinguish them by looking at a standard chromatogram alone. You must perform a Post-Column Infusion (PCI) experiment. This is the definitive qualitative test for matrix effects.

The Logic: By maintaining a steady background signal of the analyte while injecting a blank matrix, any dip in the baseline at the analyte's retention time indicates suppression; any rise indicates enhancement.

Protocol: Post-Column Infusion Setup

-

Pump A (LC): Inject your "Blank Matrix" (e.g., extracted drug product without NMPEA) using your standard gradient.

-

Pump B (Syringe Pump): Infuse a constant flow of NMPEA standard (e.g., 100 ng/mL) at 10 µL/min.

-

Tee Junction: Combine flows from Pump A and Pump B before the MS source.

-

Observation: Monitor the MRM transition for NMPEA. A flat line is ideal. A negative peak (dip) indicates suppression.

Visualization: PCI Workflow

Figure 1: Schematic of the Post-Column Infusion (PCI) setup for detecting matrix effects regions.

Module 2: Quantification of Matrix Effects

Q: My recovery is 60%. Is this acceptable?

A: It depends on why it is 60%. You must calculate the Matrix Factor (MF) separate from Extraction Recovery (RE) .

The Logic:

-

Recovery (RE): Loss of analyte during sample preparation (e.g., SPE or LLE).

-

Matrix Factor (MF): Loss of signal inside the MS source due to suppression.

Protocol: The Matuszewski Method Prepare three sets of samples:

-

Set A (Neat Standard): NMPEA in mobile phase.

-

Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with NMPEA.

-

Set C (Pre-Extraction Spike): Matrix spiked with NMPEA, then extracted.

Data Analysis Table

| Parameter | Calculation Formula | Interpretation |

| Matrix Factor (MF) | (Area of Set B) / (Area of Set A) | < 1.0: Ion Suppression> 1.0: Ion Enhancement= 1.0: No Effect |

| Recovery (RE) | (Area of Set C) / (Area of Set B) | Efficiency of the extraction step (SPE/LLE). |

| Process Efficiency (PE) | (Area of Set C) / (Area of Set A) | The total yield of the method (MF × RE). |

Support Note: According to FDA guidelines, an IS-normalized Matrix Factor (MF_analyte / MF_IS) should be close to 1.0 (typically 0.8–1.2). If your absolute MF is < 0.5 (50% suppression), you risk losing reproducibility even if the IS corrects for it.

Module 3: Chromatographic Solutions

Q: I see suppression right at the NMPEA retention time. How do I move it?

A: NMPEA contains a phenyl ring, making it amenable to π-π interactions . Standard C18 columns often fail to separate NMPEA from hydrophobic matrix components (like API degradants).

Recommendation: Switch to a Biphenyl or Phenyl-Hexyl stationary phase.

The Logic: Biphenyl phases offer alternative selectivity for aromatic compounds compared to C18. This can shift the NMPEA peak away from the suppression zone (often the solvent front or the wash-out phase).

Mobile Phase Optimization Table

| Additive | Effect on NMPEA Signal | Recommendation |

| Formic Acid (0.1%) | Good protonation (pH ~2.7). | Standard Choice. Ensure high purity (LC-MS grade) to avoid introducing background ions. |

| Acetic Acid | Weaker acid, higher pH. | Use only if Formic Acid causes instability. |

| Ammonium Formate | Buffers pH; can suppress signal if conc. > 5mM. | Avoid unless peak shape is poor. Excess salt exacerbates ion suppression in ESI. |

| TFA (Trifluoroacetic Acid) | Strong ion pairing agent. | CRITICAL WARNING: Do NOT use TFA. It causes severe signal suppression in negative and positive mode ESI. |

Module 4: Sample Preparation & Internal Standards

Q: "Dilute and Shoot" isn't working. What next?

A: Dilute and shoot leaves too many matrix components. You need Solid Phase Extraction (SPE) .

Protocol: SPE for NMPEA

-

Cartridge: Polymeric Reversed-Phase (e.g., HLB or equivalent) is preferred over silica-based C18 for better retention of polar nitrosamines.

-

Wash Step: This is the critical step for removing suppressors. Use 5-10% Methanol in water.

-

Elution: 100% Methanol.

Q: Can I use a generic internal standard?

A: No. You must use a Stable Isotope Labeled (SIL) standard, specifically NMPEA-d3 or NMPEA-d5 .

The Logic: Ion suppression is transient. It happens at a specific second in the run. Only an IS that co-elutes exactly with NMPEA (same retention time) will experience the exact same suppression and mathematically correct the quantification. A structural analog (e.g., NDMA-d6) will elute at a different time and fail to compensate.

Visualization: Troubleshooting Decision Tree

Figure 2: Logic flow for troubleshooting sensitivity issues in NMPEA analysis.

References

-

US Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]

-

European Medicines Agency (EMA). (2023).[1][2] Nitrosamine impurities in human medicinal products. Retrieved from [Link][3]

-

Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. Retrieved from [Link]

-

Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. Retrieved from [Link]

Sources

Minimizing artifact formation of NMPEA during GC-MS analysis

The following technical guide is structured as a specialized support center resource. It prioritizes the "Why" and "How" of minimizing artifacts for N-methyl-2-phenylethylamine (NMPEA), a positional isomer of amphetamine often encountered in forensic and toxicological workflows.

Executive Summary: The Stability Challenge

N-methyl-2-phenylethylamine (NMPEA) presents a dual analytical challenge: thermal instability and isomeric ambiguity . As a secondary amine, it is prone to disproportionation and oxidative degradation in hot GC injection ports.[1] Furthermore, it is a structural isomer of Amphetamine (

This guide provides the protocols required to stabilize NMPEA, prevent "ghost peaks" (artifacts), and definitively distinguish it from its isomers.

Troubleshooting Guide (Q&A)

Q1: I see peaks for Phenethylamine (PEA) and N,N-Dimethylphenethylamine in my NMPEA standard. Is my standard contaminated?

Diagnosis: Likely Thermal Disproportionation (Injector Artifacts).[1]

Mechanism: Secondary amines like NMPEA can undergo disproportionation in high-temperature injection ports (

-

Liner Maintenance: Replace the liner immediately.[1] Use deactivated (ultra-inert) liners with glass wool to trap non-volatiles without catalyzing reactions.[1]

-

Temperature Control: Lower the injection port temperature to 200–220°C .

-

Derivatization: Derivatization (see Protocol A) is the most effective prevention.[1] It blocks the secondary amine nitrogen, preventing the methyl transfer reaction.[1]

Q2: Why do I see a "tailing" peak for NMPEA that overlaps with Amphetamine?

Diagnosis: Adsorption on Active Sites . Mechanism: Underivatized NMPEA possesses a free secondary amine group (basic), which interacts strongly with acidic silanol groups on the glass liner and the head of the GC column.[1] This causes peak tailing and retention time shifts, making it difficult to resolve from Amphetamine.[1][2] Corrective Action:

-

Column Trimming: Trim 10–20 cm from the front of the column to remove active sites.[1]

-

Derivatization: Convert the amine to an amide (using TFAA or PFPA).[1] This eliminates the basicity of the nitrogen, resulting in sharp, symmetrical peaks and improved resolution.[1]

Q3: My mass spectrum for NMPEA looks identical to Amphetamine. How do I confirm identity?

Diagnosis: Isobaric Fragmentation .

Mechanism: Both NMPEA and Amphetamine have a molecular weight of 135.[1] In Electron Ionization (EI), both fragment to form a base peak at m/z 91 (tropylium ion,

-

Do not rely on underivatized spectra.

-

Use Retention Time (RT): On a standard 5% phenyl-methylpolysiloxane column (e.g., DB-5MS), NMPEA (secondary amine) typically elutes after Amphetamine (primary amine) due to structural differences, though they are close.

-

Derivatization Differentiation: While TFA-derivatives of both compounds yield a base peak at m/z 140, the retention time difference increases significantly after derivatization, allowing baseline separation.[1]

Experimental Protocols

Protocol A: Stabilization via TFAA Derivatization

Purpose: To block the amine nitrogen, preventing thermal degradation and improving peak shape.[1]

Reagents:

-

TFAA: Trifluoroacetic Anhydride (Fresh, stored under desiccant).[1]

-

Solvent: Ethyl Acetate (High purity, anhydrous).[1] Avoid Methanol (reacts with TFAA).

-

Base: Pyridine (Optional, acts as acid scavenger).[1]

Step-by-Step Workflow:

-

Extraction: Evaporate the sample extract to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Add 50

L of Ethyl Acetate. -

Reaction: Add 50

L of TFAA .[1] Cap the vial immediately.-

Note: If using pyridine, add 10

L before TFAA.[1]

-

-

Incubation: Incubate at 60°C for 20 minutes .

-

Why? Ensures complete reaction of the secondary amine.[1]

-

-

Evaporation: Evaporate to dryness under nitrogen (removes excess acid/anhydride).[1]

-

Final Resuspension: Reconstitute in 100

L Ethyl Acetate for GC-MS injection.

Protocol B: GC-MS Acquisition Parameters

-

Column: Rxi-5Sil MS or DB-5MS (30m

0.25mm -

Injector: Splitless (1 min purge), 220°C (lowered to minimize thermal stress).

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Oven Program:

-

Initial: 70°C (Hold 1 min).

-

Ramp: 15°C/min to 280°C.[1]

-

Hold: 3 min.

-

-

MS Source: 230°C; Quad: 150°C.[1]

Data & Visualization

Figure 1: Artifact Formation Pathways

This diagram illustrates the two primary degradation pathways for NMPEA in a hot, active injection port: Disproportionation and Oxidation.[1]

Caption: Thermal degradation pathways of NMPEA in non-optimized GC injectors. Disproportionation leads to false positives for PEA.[1]

Figure 2: Derivatization Strategy for Isomer Differentiation

This workflow demonstrates how TFAA derivatization locks the structure, preventing artifacts and enabling separation from Amphetamine.[1]

Caption: Derivatization with TFAA stabilizes both isomers. While MS ions overlap, Retention Time (RT) separation is improved.

Table 1: Mass Spectral Ions for Identification (TFA Derivatives)

| Compound | Precursor Type | Derivative | Quant Ion (m/z) | Qualifier Ions (m/z) | Key Differentiation Factor |

| Amphetamine | Primary Amine | N-TFA-Amphetamine | 140 | 118, 91 | Elutes Earlier |

| NMPEA | Secondary Amine | N-TFA-NMPEA | 140 | 91, 105 | Elutes Later |

| Methamphetamine | Secondary Amine | N-TFA-Methamphetamine | 154 | 118, 110 | Unique Mass (154) |